2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate is an organic compound with the molecular formula C17H11BrO2 This compound is characterized by the presence of a naphthyl group, a bromobenzoate moiety, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthyl group can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the oxoethyl linkage can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzoates such as 3-aminobenzoate or 3-thiocyanatobenzoate.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(2-naphthyl)-2-hydroxyethyl 3-bromobenzoate.
Scientific Research Applications
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting the microtubule network in cells and inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl benzoate
- 3-Bromobenzoic acid
- 2-(2-naphthyl)-2-oxoethanol
Uniqueness
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate is unique due to the combination of its naphthyl and bromobenzoate moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and greater potency in biological assays .
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO3/c20-17-7-3-6-16(11-17)19(22)23-12-18(21)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWDYXYKJWVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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